![molecular formula C18H17N3O3S B2727923 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 361168-09-4](/img/structure/B2727923.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide involves C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities like antioxidant, haemolytic, antibacterial and urease inhibition .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include C-C coupling reactions, which are facilitated by a palladium catalyst .科学的研究の応用
Antimicrobial Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide derivatives have shown significant antimicrobial properties. Studies demonstrate their efficacy against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing global health challenges related to antimicrobial resistance. Derivatives synthesized from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and further evaluated through molecular docking studies exhibited good to moderate activity against selected bacterial and fungal strains (Anuse et al., 2019).
Antiprotozoal Activity
Compounds related to this compound have been explored for their antiprotozoal activities. Synthesized cationic bisbenzofurans, although structurally distinct, reflect the broader research trend towards identifying potent antiprotozoal agents. These compounds exhibited efficacy against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani, with several compounds outperforming standard treatments like pentamidine and artemisinin (Bakunova et al., 2007).
Anthelmintic Evaluation
This compound derivatives have also been evaluated for their anthelmintic activity. Novel synthesized compounds showed promising results against Pheretima posthumous, comparing favorably with standard drugs such as Albendazole and Piperazine, which indicates their potential in treating parasitic worm infections (Kumar & Sahoo, 2014).
Potential in Cancer Research
Research into the structure-function relationships of thiazolide compounds, which are related to the chemical class of this compound, has uncovered their ability to induce apoptosis in colorectal tumor cells. This suggests a potential therapeutic application in treating colon cancer, emphasizing the importance of caspase activation and expression of specific detoxification enzymes for inducing cell death (Brockmann et al., 2014).
Applications in Synthetic Chemistry
The compound and its derivatives serve as key intermediates in the synthesis of a wide range of bioactive molecules. For instance, derivatives have been used in the synthesis of molecules with antimalarial activities and as potential COVID-19 therapeutics through computational calculations and molecular docking studies (Fahim & Ismael, 2021). This highlights the versatility of this compound derivatives in medicinal chemistry and drug design.
特性
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12(22)19-13-7-8-15-16(11-13)25-18(20-15)21-17(23)9-10-24-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMOBSSDYNPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/no-structure.png)

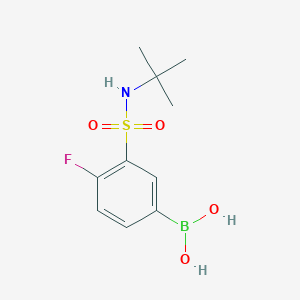
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2727845.png)
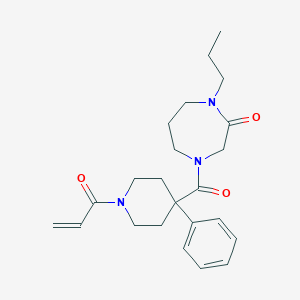
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2727848.png)
![morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone](/img/structure/B2727851.png)
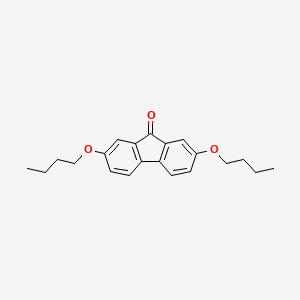
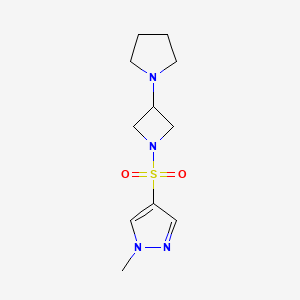
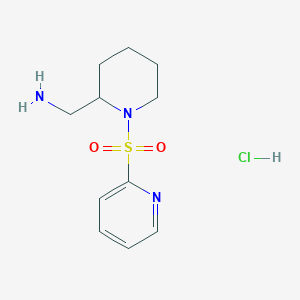

![6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2727858.png)

![N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide](/img/structure/B2727863.png)
